Hh-Ag1.5

Beschreibung

Structure

3D Structure

Eigenschaften

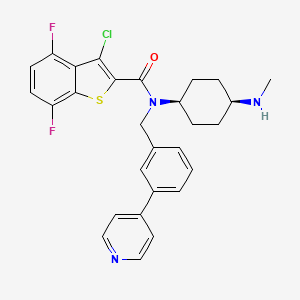

IUPAC Name |

3-chloro-4,7-difluoro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZDWPYJFCAZCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClF2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hh-Ag1.5: A Technical Guide to its Mechanism of Action in Hedgehog Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hh-Ag1.5 is a potent, synthetic, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development and plays a significant role in adult tissue maintenance, repair, and regeneration.[3] Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers. Hh-Ag1.5 serves as a valuable research tool for probing the intricacies of Hh signaling and holds potential for therapeutic applications in regenerative medicine. This guide provides an in-depth overview of the mechanism of action of Hh-Ag1.5, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Direct Activation of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch actively inhibits Smoothened (Smo), preventing downstream signal transduction. The binding of a Hedgehog ligand to Ptch alleviates this inhibition, allowing Smo to become active and initiate a signaling cascade that culminates in the activation of Gli family transcription factors and the expression of Hh target genes.[4]

Hh-Ag1.5 bypasses the need for Hedgehog ligand binding to Ptch. Instead, it directly binds to and activates Smoothened, initiating the downstream signaling events. This has been demonstrated in studies where Hh-Ag1.5 was able to rescue Hh signaling defects in Shh-null mouse embryos, but not in Smo-null embryos, indicating its action is downstream of Shh but dependent on Smo.

Quantitative Data Summary

The potency and binding affinity of Hh-Ag1.5 have been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | 1 nM | Hedgehog Pathway Activation | Not Specified | |

| Ki | 0.52 nM | Competition Binding Assay | Smo-containing membranes |

Table 1: In Vitro Activity of Hh-Ag1.5

| Animal Model | Dosage & Administration | Observed Effects | Reference |

| Aged Mice (Fracture Healing) | 20 mg/kg, oral gavage daily | Increased Hh target gene expression, enhanced callus volume and bone volume, improved mechanical strength of calluses. |

Table 2: In Vivo Efficacy of Hh-Ag1.5

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Hh-Ag1.5 within the Hedgehog signaling pathway.

Caption: Hh-Ag1.5 directly activates Smoothened, bypassing Patched.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Hh-Ag1.5.

Radioligand Binding Assay for Smoothened

This protocol is a synthesized representation based on descriptions of similar assays.

Objective: To determine the binding affinity of Hh-Ag1.5 to the Smoothened receptor.

Materials:

-

Membranes prepared from cells overexpressing Smoothened.

-

Radiolabeled Hh-Ag1.5 (e.g., [3H]Hh-Ag1.5).

-

Unlabeled Hh-Ag1.5 (for competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine Smo-containing membranes (10-20 µg of protein) with a fixed concentration of radiolabeled Hh-Ag1.5. For competition assays, add increasing concentrations of unlabeled Hh-Ag1.5.

-

Equilibration: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the dissociation constant (Kd) or the inhibitory constant (Ki) by analyzing the binding data using appropriate software (e.g., Prism).

Caption: Workflow for a radioligand binding assay.

Gli-Luciferase Reporter Gene Assay

This protocol is a generalized procedure based on common practices for this type of assay.

Objective: To quantify the activation of the Hedgehog signaling pathway by Hh-Ag1.5.

Materials:

-

A cell line responsive to Hedgehog signaling (e.g., NIH/3T3 or C3H10T1/2 cells).

-

A luciferase reporter plasmid containing multiple Gli-binding sites upstream of a minimal promoter.

-

A control plasmid for transfection normalization (e.g., a Renilla luciferase or β-galactosidase plasmid).

-

Transfection reagent.

-

Hh-Ag1.5.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Hh-Ag1.5 or a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity for Hh-Ag1.5-treated cells compared to vehicle-treated cells. Determine the EC50 value by fitting the dose-response curve.

Caption: Workflow for a Gli-luciferase reporter assay.

In Vivo Mouse Fracture Healing Model

This protocol is based on the study by Hilt et al. (2018).

Objective: To evaluate the in vivo efficacy of Hh-Ag1.5 in promoting bone fracture healing.

Materials:

-

Aged female C57BL/6 mice (e.g., 18 months old).

-

Surgical instruments for creating a femoral fracture and intramedullary pinning.

-

Hh-Ag1.5 (20 mg/mL in DMSO).

-

Vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Oral gavage needles.

-

Micro-CT scanner, radiography equipment, and mechanical testing apparatus.

Procedure:

-

Fracture Creation: Under anesthesia, create a mid-diaphyseal femur fracture in the mice and stabilize it with an intramedullary pin.

-

Drug Administration: Prepare the Hh-Ag1.5 dosing solution by diluting the 20 mg/mL DMSO stock 1:6 with PBS. Administer 20 mg/kg of Hh-Ag1.5 or an equivalent volume of the vehicle control to the mice daily via oral gavage.

-

Monitoring and Analysis: At specified time points (e.g., 7, 14, and 21 days post-operation), euthanize cohorts of mice.

-

Radiographic and Micro-CT Analysis: Analyze the fracture calluses using radiography and micro-computed tomography (µCT) to assess healing, callus volume, and bone volume.

-

Gene Expression Analysis: Isolate RNA from the fracture callus and perform quantitative real-time PCR (qRT-PCR) to measure the expression of Hh target genes (e.g., Ptch1, Gli1) and markers of osteogenesis and chondrogenesis.

-

Mechanical Testing: Perform torsional mechanical testing on the healed femurs to determine their strength.

Caption: Workflow for an in vivo mouse fracture healing study.

Conclusion

Hh-Ag1.5 is a well-characterized and potent agonist of the Smoothened receptor, making it an invaluable tool for studying the Hedgehog signaling pathway. Its ability to directly activate Smo provides a means to dissect the downstream components of the pathway and to explore the therapeutic potential of Hh activation in various contexts, including tissue regeneration and repair. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important small molecule.

References

- 1. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

Hh-Ag1.5: A Technical Guide to Hedgehog Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hh-Ag1.5 is a potent, synthetic small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By directly binding to and activating Smo, Hh-Ag1.5 mimics the action of endogenous Hedgehog ligands, initiating a signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes. This guide provides a comprehensive technical overview of Hh-Ag1.5, including its mechanism of action, quantitative biochemical and cellular activities, detailed experimental protocols for its use, and its application in in vivo models.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch represses the activity of the G protein-coupled receptor-like protein Smoothened (Smo). Ligand binding to Ptch alleviates this repression, allowing Smo to become active and transduce the signal into the cell. This leads to a cascade of intracellular events that prevent the proteolytic cleavage of Gli transcription factors into their repressor forms. Instead, full-length Gli proteins are processed into transcriptional activators that translocate to the nucleus and induce the expression of Hh target genes, such as Gli1 and Ptch1.[2]

Hh-Ag1.5: Mechanism of Action

Hh-Ag1.5 acts as a direct agonist of Smoothened.[1] Unlike endogenous Hh ligands that act on Ptch, Hh-Ag1.5 bypasses the need for ligand-receptor interaction at the level of Ptch and directly activates Smo. This mode of action has been confirmed through biochemical studies, including competitive binding assays.

References

what is the function of Hh-Ag1.5

An In-Depth Technical Guide to the Function of Hh-Ag1.5

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration in adults.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders.[1] A central component of this pathway is the G-protein-coupled receptor-like protein Smoothened (Smo), which acts as the primary signal transducer.[1][2] Hh-Ag1.5 is a potent, synthetic, small-molecule agonist that directly targets and activates Smo, thereby initiating the downstream signaling cascade. Developed as an optimized derivative of the initial hit compound Hh-Ag1.1, Hh-Ag1.5 serves as a powerful chemical tool for researchers and a potential therapeutic agent in regenerative medicine. This guide provides a comprehensive overview of its mechanism of action, quantitative profile, and applications, supported by detailed experimental methodologies.

Core Function and Mechanism of Action

Hh-Ag1.5 functions as a direct activator of the Smoothened receptor. In the canonical Hedgehog pathway, the 12-pass transmembrane receptor Patched (Ptc) tonically inhibits Smo in the absence of a Hedgehog ligand (e.g., Sonic hedgehog, Shh). The binding of an Hh ligand to Ptc alleviates this inhibition, allowing Smo to become active.

Hh-Ag1.5 bypasses the need for ligand-Ptc interaction by binding directly to Smo. This interaction induces a conformational change in Smo, leading to its activation and accumulation in the primary cilium, a critical step for signal transduction in mammals. Activated Smo initiates a series of intracellular events that prevent the proteolytic cleavage of the Glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, Gli3). As a result, full-length, activator forms of Gli proteins translocate to the nucleus and drive the expression of Hh target genes, including PTCH1 (as part of a negative feedback loop) and GLI1 itself.

Quantitative Profile: Potency and Binding Affinity

Hh-Ag1.5 is characterized by its high potency and affinity for the Smoothened receptor. The data below, compiled from multiple studies, quantifies its biological activity.

| Parameter | Value | Assay Type / Context | Reference(s) |

| EC50 | 1 nM | Hedgehog (Hh) pathway activation. | |

| 7 nM | Gli-responsive reporter activity stimulation. | ||

| IC50 | 1 nM | Agonist activity. | |

| Ki | 0.52 nM | Binding to Smo-containing cell membranes. | |

| 0.5 nM | Competition binding assay using [3H]SAG-1.3. | ||

| 2.3 nM | Competition binding assay using [3H]Cyclopamine. |

Experimental Protocols and Evidence

The function of Hh-Ag1.5 has been validated through a series of robust in vitro and in vivo experiments.

Target Engagement and Binding Affinity Assays

Direct binding of Hh-Ag1.5 to Smo was demonstrated using competitive binding assays.

Methodology: Immunocomplex Competitive Binding Assay

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with an expression construct encoding Smo tagged with an epitope (e.g., Hemagglutinin, HA).

-

Ligand Incubation: Transfected cells are incubated for 2 hours at 37°C with a low concentration (e.g., 5 nM) of radiolabeled [3H]-Hh-Ag1.5.

-

Competition: For competition experiments, parallel incubations are performed in the presence of a 1000-fold molar excess of an unlabeled competitor, such as unlabeled Hh-Ag1.5, an inactive structural analog, or an Smo antagonist like cyclopamine.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the HA-tagged Smo protein is immunoprecipitated using an anti-HA antibody conjugated to beads.

-

Quantification: The radioactivity of the precipitated immunocomplex is measured using a scintillation counter. A significant reduction in radioactivity in the presence of unlabeled Hh-Ag1.5, but not the inactive analog, confirms specific binding.

Cellular Activity and Pathway Activation Assays

The ability of Hh-Ag1.5 to activate the Hh pathway in a cellular context is typically measured using a reporter gene assay.

Methodology: Gli-Responsive Luciferase Reporter Assay

-

Cell Line Generation: A cell line responsive to Hh signaling, such as the mouse embryonic fibroblast line C3H10T1/2, is stably transfected with a reporter construct. This construct contains the firefly luciferase gene under the control of a promoter with multiple Gli binding sites.

-

Compound Treatment: The engineered reporter cells are plated and treated with varying concentrations of Hh-Ag1.5 or control compounds (e.g., vehicle, Shh protein).

-

Incubation: Cells are incubated for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 24-48 hours).

-

Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting luminescence, which is directly proportional to the level of Hh pathway activation, is measured with a luminometer.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, representing the concentration of Hh-Ag1.5 that elicits a half-maximal response.

In Vivo Efficacy

The biological function of Hh-Ag1.5 has been confirmed in animal models.

-

Developmental Biology: In utero administration of Hh-Ag1.5 was shown to rescue developmental defects in Shh-null mouse embryos. Crucially, it had no effect in Smo-null embryos, providing definitive evidence that its site of action is Smo or a downstream component.

-

Tissue Regeneration: In a study using aged mice with femur fractures, a model for delayed healing, systemic oral administration of Hh-Ag1.5 led to a significant increase in Hh target gene expression (Ptch1, Gli1) at the fracture site. This pathway activation resulted in larger callus volume (+40%), increased bone volume (+25%), and mechanically stronger bones compared to vehicle-treated controls.

Applications in Research and Drug Development

The specific and potent activity of Hh-Ag1.5 makes it an invaluable tool for multiple scientific disciplines.

-

Basic Research: It is widely used as a positive control to selectively activate the Hh pathway, enabling researchers to dissect its complex roles in cell differentiation, proliferation, and tissue patterning.

-

Stem Cell Biology: Hh-Ag1.5 is a key reagent in protocols for cellular reprogramming and directed differentiation. It has been successfully used to induce the differentiation of human induced pluripotent stem cells (hiPSCs) into spinal motor neurons and other neural cell types. It also facilitates the expansion of quiescent liver stem cells in vitro, highlighting its potential in regenerative medicine.

-

Drug Discovery: While Hh pathway inhibitors are a major focus in oncology, agonists like Hh-Ag1.5 are being explored for therapeutic applications in regenerative medicine. Its proven efficacy in preclinical models of bone fracture healing suggests its potential for treating nonunion fractures or accelerating recovery in elderly patients. Its ability to stimulate liver stem cells opens avenues for treating liver failure.

References

The Core Interaction: A Technical Guide to Hh-Ag1.5 and the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central signal transducer of this pathway. Hh-Ag1.5 is a potent, synthetic small-molecule agonist that directly activates Smoothened, bypassing the canonical signaling initiation that requires Hedgehog ligand binding to the Patched (Ptch) receptor. This guide provides an in-depth technical overview of the interaction between Hh-Ag1.5 and the Smoothened receptor, presenting quantitative data, summarizing key experimental methodologies, and visualizing the core signaling and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a conserved signal transduction cascade essential for cellular differentiation, proliferation, and tissue patterning.[1] In vertebrates, the pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its 12-pass transmembrane receptor, Patched (Ptch).[2][3] In the absence of a ligand, Ptch tonically inhibits the activity of Smoothened (Smo), preventing downstream signal transduction.[1][4] This "off-state" leads to the proteolytic processing of Gli family transcription factors into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon Hh ligand binding to Ptch, the inhibition on Smo is relieved. Activated Smo then translocates to the primary cilium, a crucial organelle for Hh signal transduction in vertebrates. This "on-state" initiates a complex intracellular cascade that prevents the cleavage of Gli proteins. The full-length Gli activator forms (GliA) then move to the nucleus to activate the transcription of target genes, including PTCH1 and GLI1, which are involved in cell fate, proliferation, and survival.

Hh-Ag1.5: A Direct Smoothened Agonist

Hh-Ag1.5 is a small-molecule agonist that potently activates the Hedgehog pathway. Unlike the endogenous Hedgehog ligands, Hh-Ag1.5 does not interact with the Ptch receptor. Instead, it binds directly to the Smoothened receptor, forcing its active conformation and initiating the downstream signaling cascade. This makes Hh-Ag1.5 an invaluable tool for studying the Hh pathway downstream of Ptch and for investigating the therapeutic potential of directly modulating Smo activity.

Quantitative Data: Hh-Ag1.5 and Smoothened Interaction

The potency and binding affinity of Hh-Ag1.5 for the Smoothened receptor have been quantified through various cell-based and biochemical assays. This data is crucial for understanding its biological activity and for its application in experimental settings.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | 1 nM | Hedgehog Signaling Activation | - | |

| EC50 | 7 nM | Gli-responsive reporter activity | - | |

| Ki | 0.52 nM | Competition binding assay with Smo-containing membranes | - | |

| Ki | 0.5 nM | [3H]SAG-1.3 competition binding assay | - | |

| Ki | 2.3 nM | [3H]Cyclopamine competition binding assay | - | |

| Kd | 0.37 nM | Saturation binding assay with [3H]-Hh-Ag 1.5 | Membranes from Smo-overexpressing 293T cells |

Table 1: Quantitative parameters for the interaction of Hh-Ag1.5 with the Smoothened receptor. EC50 (half-maximal effective concentration) indicates the concentration of agonist that provokes a response halfway between the baseline and maximum response. Ki (inhibition constant) represents the affinity of the ligand for the receptor in a competition binding assay. Kd (dissociation constant) is a measure of the binding affinity between the ligand and the receptor.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the canonical Hedgehog signaling pathway and the mechanism of action of Hh-Ag1.5.

References

- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

Hh-Ag1.5: A Potent Smoothened Agonist in Developmental Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning. Its precise regulation is paramount for the normal formation of a vast array of structures, from the neural tube to the limbs. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. Hh-Ag1.5 is a potent, cell-permeable, small-molecule agonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh cascade. By activating Smo, Hh-Ag1.5 mimics the action of endogenous Hedgehog ligands, thereby initiating the downstream signaling events that ultimately lead to the activation of Gli transcription factors and the expression of Hh target genes. This guide provides a comprehensive technical overview of Hh-Ag1.5, its mechanism of action, quantitative data, and detailed experimental protocols for its application in developmental biology research.

Core Mechanism of Action

In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), preventing signal transduction. The binding of a Hedgehog ligand (or an agonist like Hh-Ag1.5) to Smo alleviates this inhibition, leading to the activation and ciliary localization of Smo. This initiates a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, including Ptch1 and Gli1 themselves (in a negative feedback loop), which are critical for cellular responses such as proliferation and differentiation.[1][2] Hh-Ag1.5 directly binds to and activates Smo, thereby bypassing the need for endogenous Hh ligands.[1]

Quantitative Data

The potency and binding affinity of Hh-Ag1.5 have been characterized in various assays. The following table summarizes key quantitative data for this Smoothened agonist.

| Parameter | Value | Assay System | Reference |

| EC50 | ~1 nM | Hedgehog-responsive reporter cell line | [3] |

| Ki | 0.52 nM | Competition binding assay with Smo-containing membranes | [3] |

| Kd | 0.37 nM | Saturation binding assay with [³H]-Hh-Ag1.5 on Smo-expressing 293T cell membranes |

Note: EC50 (half-maximal effective concentration) indicates the concentration of agonist that produces 50% of the maximal response. Ki (inhibition constant) reflects the binding affinity of the agonist to the receptor in a competition assay. Kd (dissociation constant) is a measure of the binding affinity between the agonist and its receptor. Lower values for these parameters indicate higher potency and affinity.

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by Hh-Ag1.5.

Caption: Hh-Ag1.5 directly activates Smoothened, initiating downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments involving Hh-Ag1.5 are provided below.

In Vitro Hedgehog Pathway Activation Assay using a Luciferase Reporter

This protocol is designed to quantify the activation of the Hedgehog pathway in response to Hh-Ag1.5 treatment using a cell line stably expressing a Gli-responsive luciferase reporter.

Materials:

-

Hh-Ag1.5 (stock solution in DMSO)

-

Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

Low-serum medium (e.g., DMEM with 0.5% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Hedgehog-responsive reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

-

Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 4-6 hours. This step helps to reduce basal pathway activity.

-

Hh-Ag1.5 Treatment: Prepare serial dilutions of Hh-Ag1.5 in low-serum medium. Add the diluted agonist to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known Hh pathway agonist like SAG).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of Hh-Ag1.5 to determine the EC50.

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol measures the change in mRNA levels of Hedgehog target genes, such as Gli1 and Ptch1, following treatment with Hh-Ag1.5.

Materials:

-

Hh-Ag1.5

-

Target cells or tissues

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, Actin)

-

qPCR instrument

Procedure:

-

Cell/Tissue Treatment: Treat cells in culture with Hh-Ag1.5 at the desired concentration and for the appropriate duration. For in vivo studies, collect tissues at specified time points after Hh-Ag1.5 administration.

-

RNA Extraction: Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in triplicate for each sample and gene.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

In Vivo Administration of Hh-Ag1.5 for Murine Fracture Healing Model

This protocol describes the systemic administration of Hh-Ag1.5 to a mouse model of bone fracture to study its effect on healing.

Materials:

-

Hh-Ag1.5

-

DMSO

-

Phosphate-buffered saline (PBS) or corn oil

-

Mice with induced fractures (e.g., femoral fracture)

-

Oral gavage needles

Procedure:

-

Hh-Ag1.5 Formulation: Dissolve Hh-Ag1.5 in DMSO to create a stock solution (e.g., 20 mg/mL). For oral administration, this stock can be diluted with PBS or corn oil. A common final vehicle composition is 10% DMSO in PBS or corn oil.

-

Dosing: Administer Hh-Ag1.5 to the mice via oral gavage. A typical dose used in fracture healing studies is 20 mg/kg body weight, administered daily or on weekdays.

-

Control Group: Administer the vehicle solution (e.g., 10% DMSO in PBS) to a control group of mice.

-

Monitoring and Analysis: Monitor the fracture healing process over time using methods such as radiography, micro-computed tomography (μCT), and histological analysis. At the end of the study, tissues can be harvested for molecular analysis (e.g., qPCR for Hh target genes).

In Vivo Administration for Liver Regeneration Model

This protocol details the use of Hh-Ag1.5 to stimulate the expansion of liver stem cells.

Materials:

-

Hh-Ag1.5

-

Cell culture medium for liver stem cells

Procedure:

-

In Vitro Expansion: Isolate liver stem cells from non-injured liver tissue. Culture the cells in a specific liver-conditioned medium.

-

Hh-Ag1.5 Treatment: Add Hh-Ag1.5 to the culture medium at a concentration of 5 μM. The treatment is typically continued for 3 weeks, with the medium and agonist being replenished regularly.

-

In Vivo Transplantation: After the expansion period, the cultured liver stem cells can be transplanted into a mouse model of liver failure to assess their regenerative capacity.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of Hh-Ag1.5.

Caption: A generalized workflow for in vitro and in vivo Hh-Ag1.5 studies.

Conclusion

Hh-Ag1.5 is a valuable research tool for dissecting the intricate roles of the Hedgehog signaling pathway in developmental biology and regenerative medicine. Its high potency and direct mode of action on Smoothened make it a precise instrument for activating the Hh cascade in a controlled manner. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of Hh pathway activation in various biological contexts. As our understanding of Hedgehog signaling continues to expand, the utility of specific and potent modulators like Hh-Ag1.5 will undoubtedly grow, paving the way for new discoveries and potential therapeutic applications.

References

Hh-Ag1.5: A Technical Guide to its Application in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of 1 nM, it serves as a powerful chemical tool for activating Sonic Hedgehog (Shh) signaling in vitro and in vivo.[2][3] The Hedgehog pathway is a fundamental regulator of embryonic development, adult tissue homeostasis, and stem cell maintenance and differentiation.[4] Dysregulation of this pathway is implicated in various developmental disorders and cancers. This guide provides an in-depth overview of Hh-Ag1.5, its mechanism of action, and its demonstrated applications in directing stem cell fate, with a focus on osteogenic and chondrogenic lineages.

Core Mechanism: Activation of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is regulated by the interplay between the transmembrane receptors Patched1 (Ptch1) and Smoothened (Smo).

-

In the "OFF" state (absence of Hh ligand): Ptch1 constitutively inhibits Smo, preventing its localization to the primary cilium. This allows for the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR). GliR translocates to the nucleus and represses the transcription of Hh target genes.

-

In the "ON" state (presence of Hh ligand or agonist): The binding of an Hh ligand (like Sonic, Indian, or Desert Hedgehog) to Ptch1 alleviates the inhibition of Smo. Smo then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length, activator forms of Gli (GliA) accumulate, translocate to the nucleus, and activate the transcription of target genes, including GLI1 and PTCH1 themselves (a negative feedback mechanism), as well as genes involved in cell proliferation, survival, and differentiation.

Hh-Ag1.5 functions by directly binding to and activating Smoothened, effectively mimicking the presence of a natural Hedgehog ligand and forcing the pathway into its "ON" state.

Quantitative Data on Hh-Ag1.5 Activity and Effects

The potency and biological effects of Hh-Ag1.5 have been quantified across various experimental systems.

| Parameter | Value | System / Context | Reference |

| EC50 | 1 nM | Hedgehog pathway activation | |

| Ki | 0.52 nM | Binding to Smo-containing membranes | |

| IC50 | 1 nM | Agonist activity | |

| Gli1 Expression | >100% Increase | Fractured femur (mouse), Day 7 post-fracture | |

| Ptch1 Expression | >100% Increase | Fractured femur (mouse), Day 7 post-fracture | |

| Gli1 Expression | ~60% Increase | Fractured femur (mouse), Day 10 post-fracture | |

| Ptch1 Expression | ~60% Increase | Fractured femur (mouse), Day 10 post-fracture | |

| Callus Total Volume | 40% Increase | Fracture healing (mouse), Day 21 post-fracture | |

| Callus Bone Volume | 25% Increase | Fracture healing (mouse), Day 21 post-fracture | |

| Callus Vascular Volume | 85% Increase | Fracture healing (mouse), Day 14 post-fracture |

Applications in Stem Cell Differentiation

The Hh pathway is a critical moderator of mesenchymal stem cell (MSC) differentiation. Activation of the pathway is known to promote osteoblastic and chondrogenic differentiation while inhibiting adipogenesis.

Osteogenic and Chondrogenic Differentiation

Hh-Ag1.5 has demonstrated significant efficacy in promoting bone formation, particularly in a healing-challenged context. In a study using aged mice with femur fractures, systemic administration of Hh-Ag1.5 led to robust activation of the Hh pathway at the fracture site. This resulted in:

-

Significantly increased expression of Hh target genes Gli1 and Ptch1.

-

Enhanced callus volume and bone volume.

-

Earlier radiographic fracture bridging.

-

Mechanically stronger calluses.

These findings strongly suggest that Hh-Ag1.5 promotes the differentiation of mesenchymal and/or skeletal stem cells into osteogenic and chondrogenic lineages to accelerate bone repair. The upregulation of osteogenic genes like Sp7 further supports its role in driving osteogenesis.

Liver Stem Cell Activation

Hh-Ag1.5 has been shown to break the quiescence of non-injured liver stem cells. Treatment with Hh-Ag1.5 (5 µM for 3 weeks) facilitated a dramatic expansion of quiescent CD133+ CD45- liver stem cells in vitro, suggesting a role in liver regeneration.

Neurogenic Differentiation

While direct studies using Hh-Ag1.5 in neurogenesis are limited, the Hh pathway is a well-established regulator of neural stem cell (NSC) behavior in the adult brain's neurogenic niches. Pharmacological activation of the pathway using the comparable Smoothened agonist SAG has been shown to influence NSC proliferation and differentiation. Given its potent Smo agonist activity, Hh-Ag1.5 is a relevant tool for investigating the role of Hh signaling in directing NSCs toward neuronal or glial fates.

Experimental Protocols & Methodologies

Protocol 1: In Vivo Induction of Osteogenesis in a Mouse Fracture Model

This protocol is adapted from a study on fracture healing in aged mice.

-

Animal Model: Aged (e.g., 18-month-old) C57BL/6 female mice are used as a healing-impaired model. A stabilized diaphyseal femur fracture is created surgically.

-

Hh-Ag1.5 Administration:

-

Preparation: Dissolve Hh-Ag1.5 powder in a suitable vehicle (e.g., DMSO for stock, further diluted for administration).

-

Dosage: Administer the Hh agonist or vehicle control daily via a clinically relevant route, such as oral gavage or intraperitoneal injection, starting at the time of fracture.

-

-

Analysis Timeline: Sacrifice cohorts of mice at various time points post-fracture (e.g., Day 7, 10, 14, 21).

-

Gene Expression Analysis (qPCR):

-

Harvest tissue from the fracture callus and the contralateral intact femur.

-

Isolate total RNA using a standard method (e.g., Trizol).

-

Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers for Hh target genes (Gli1, Ptch1) and osteogenic/chondrogenic markers (Sp7, Col1a1, etc.).

-

Normalize expression to a housekeeping gene.

-

-

Micro-Computed Tomography (microCT) Analysis:

-

Harvest fractured femurs at later time points (e.g., Day 14, 21).

-

Fix the samples (e.g., in 10% neutral buffered formalin).

-

Scan the femurs using a high-resolution microCT system.

-

Analyze the 3D reconstructions to quantify total callus volume (TV), bone volume (BV), bone volume fraction (BV/TV), and tissue mineral density.

-

-

Mechanical Testing:

-

At the final time point (e.g., Day 21), perform biomechanical testing (e.g., torsion testing) on the healed femurs to determine mechanical properties like maximum torque and stiffness.

-

Protocol 2: In Vitro Chondrogenic/Osteogenic Differentiation of MSCs

This is a generalized protocol for inducing differentiation in a 3D culture system.

-

MSC Culture: Culture human or mouse mesenchymal stem cells (MSCs) in standard growth medium.

-

Pellet Culture Formation:

-

Resuspend MSCs at a density of approximately 2.5 x 105 cells per conical tube.

-

Centrifuge to form a cell pellet at the bottom of the tube. This 3D environment facilitates chondrogenesis.

-

-

Differentiation Induction:

-

Chondrogenic Medium: Replace growth medium with a specialized chondrogenic medium (e.g., DMEM supplemented with dexamethasone, ascorbate, ITS+ Premix, and a growth factor like TGF-β3).

-

Osteogenic Medium: For osteogenic differentiation, plate cells on tissue culture plastic and use an osteogenic medium (e.g., α-MEM with ascorbate and β-glycerol phosphate).

-

Treatment: Add Hh-Ag1.5 (e.g., 1-200 nM) or vehicle (DMSO) to the differentiation medium.

-

-

Medium Changes: Change the medium every 2-3 days for the duration of the experiment (typically 14-28 days).

-

Analysis of Differentiation:

-

Gene Expression (qPCR): At various time points, harvest cell pellets/monolayers for RNA extraction and qPCR analysis of key differentiation markers.

-

Chondrogenic: SOX9, ACAN (Aggrecan), COL2A1 (Collagen Type II).

-

Osteogenic: RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin).

-

-

Histology/Staining:

-

After 21-28 days, fix, embed, and section the pellets.

-

Chondrogenesis: Stain with Alcian Blue or Safranin O to visualize proteoglycan-rich matrix.

-

Osteogenesis: Stain monolayers with Alizarin Red S to detect calcium deposits or for Alkaline Phosphatase (ALP) activity.

-

-

Immunohistochemistry: Use antibodies to detect protein expression of markers like Collagen Type II.

-

Protocol 3: Hedgehog Pathway Reporter Assay

This assay quantifies the activation of the Hh signaling pathway.

-

Cell Line: Use a responsive cell line, such as mouse embryonic 10T1/2 fibroblasts, stably transfected with a Gli-responsive luciferase reporter construct.

-

Cell Plating: Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a dilution series of Hh-Ag1.5 (or other agonists/antagonists) for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of Hh-Ag1.5 to determine the EC50 value.

Conclusion

Hh-Ag1.5 is a highly potent and specific Smoothened agonist that provides a reliable method for activating the Hedgehog signaling pathway. Its demonstrated ability to promote osteogenic and chondrogenic differentiation in challenging in vivo models and to activate quiescent liver stem cells highlights its potential in regenerative medicine and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists aiming to leverage Hh-Ag1.5 to explore the intricate roles of Hedgehog signaling in stem cell biology and tissue repair.

References

Hh-Ag1.5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Chemical Properties, Biological Activity, and Experimental Utilization of a Potent Hedgehog Signaling Agonist.

Introduction

Hh-Ag1.5 is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3][4] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers and developmental disorders, making it a key target for therapeutic intervention. Hh-Ag1.5 activates the pathway by binding to the Smoothened (Smo) receptor, a central component of the Hh signaling cascade. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Hh-Ag1.5, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Hh-Ag1.5 is a synthetic compound with the chemical name 3-chloro-4,7-difluoro-N-(4-(methylamino)cyclohexyl)-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamide. It is typically supplied as a solid, with a color ranging from white to off-white or yellow.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of Hh-Ag1.5.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₆ClF₂N₃OS | |

| Molecular Weight | 526.04 g/mol | |

| CAS Number | 612542-14-0 | |

| Purity | ≥98% (typically determined by HPLC) | |

| Appearance | White to off-white or yellow solid | |

| EC₅₀ (Hedgehog pathway activation) | 1 nM | |

| EC₅₀ (Gli-responsive reporter activity) | 7 nM | |

| Kᵢ (Smoothened binding) | 0.52 nM | |

| Solubility in DMSO | ≥ 50 mg/mL (95.05 mM) | |

| Solubility in Ethanol | 26.3 mg/mL (50 mM) |

Biological Activity and Mechanism of Action

Hh-Ag1.5 is a highly potent agonist of the Hedgehog signaling pathway, with a reported EC₅₀ of 1 nM for pathway activation. It exerts its effect by directly binding to and activating the G-protein-coupled receptor, Smoothened (Smo).

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning. In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (Smo), preventing downstream signaling. Upon binding of a Hedgehog ligand (or an agonist like Hh-Ag1.5 to Smo), the inhibition by PTCH1 is relieved, leading to the activation of Smo. This initiates a signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes that control cell fate and proliferation.

Caption: The Hedgehog signaling pathway activated by Hh-Ag1.5.

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, Hh-Ag1.5 can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For a 10 mM stock solution, dissolve 5.26 mg of Hh-Ag1.5 in 1 mL of high-purity DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture. Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

For in vivo studies, various formulations can be prepared. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 2.5 mg/mL solution can be prepared by dissolving Hh-Ag1.5 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Hedgehog Pathway Reporter Gene Assay

This assay is used to quantify the activation of the Hedgehog pathway in response to Hh-Ag1.5. It typically utilizes a cell line, such as NIH/3T3 cells, that is stably or transiently transfected with a reporter construct containing a Gli-responsive promoter driving the expression of a reporter gene, most commonly firefly luciferase. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.

Workflow for a Hedgehog Reporter Gene Assay:

References

Hh-Ag1.5 CAS number and structure

An In-depth Technical Guide to Hh-Ag1.5

Introduction

Hh-Ag1.5 is a potent, synthetic, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Its high affinity and specificity for Smo make it a valuable tool for researchers studying the Hh pathway's role in embryonic development, tissue regeneration, and disease states such as cancer.[5] This guide provides a comprehensive overview of Hh-Ag1.5, including its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols.

Chemical Properties and Structure

-

CAS Number: 612542-14-0

-

Chemical Name: 3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide

-

Molecular Formula: C28H26ClF2N3OS

-

SMILES: O=C(N(CC1=CC(C2=CC=NC=C2)=CC=C1)[C@H]3CC--INVALID-LINK--CC3)C(SC4=C(C=CC(F)=C54)F)=C5Cl

Quantitative Data

The following table summarizes the key quantitative parameters associated with Hh-Ag1.5's biological activity.

| Parameter | Value | Assay Conditions |

| EC50 | 1 nM | Hedgehog pathway activation |

| 7 nM | Stimulation of Gli-responsive reporter activity | |

| Ki | 0.5 nM | [3H]SAG-1.3 binding assay |

| 2.3 nM | [3H]Cyclopamine binding assay | |

| 0.52 nM | Binding to Smo-containing membranes | |

| Molecular Weight | 526.04 g/mol |

Mechanism of Action & Signaling Pathway

Hh-Ag1.5 functions as a direct agonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (Ptc) normally inhibits Smo's activity. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to Ptc alleviates this inhibition, allowing Smo to become active and initiate a downstream signaling cascade. This cascade ultimately leads to the activation of Gli family transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.

Hh-Ag1.5 bypasses the need for Hedgehog ligand and Ptc interaction by directly binding to and activating Smo. This direct activation makes Hh-Ag1.5 a powerful tool for robustly and specifically activating the Hh pathway for experimental purposes.

Experimental Protocols

Preparation of Stock Solutions

Hh-Ag1.5 is typically supplied as a solid powder. Due to its hydrophobic nature, it is soluble in organic solvents but not in aqueous solutions.

-

DMSO Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM, in anhydrous DMSO. For a 10 mM stock solution, dissolve 5.26 mg of Hh-Ag1.5 in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Ethanol Stock Solution: Hh-Ag1.5 is also soluble in ethanol. A 50 mM stock solution can be prepared by dissolving 26.3 mg in 1 mL of ethanol.

In Vitro Experimental Workflow: Gli-Responsive Reporter Assay

This assay is commonly used to quantify the activation of the Hedgehog pathway.

Protocol:

-

Cell Culture: Plate cells (e.g., Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-luciferase reporter) in a 96-well plate.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of Hh-Ag1.5 or a vehicle control (e.g., 0.1% DMSO). A typical concentration range to determine the EC50 would be from 0.01 nM to 1 µM.

-

Incubation: Incubate the cells for 48 hours to allow for reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Analysis: Normalize the Gli-reporter luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

Applications in Cell Differentiation and Reprogramming

Hh-Ag1.5 is utilized in various protocols for directed differentiation and chemical reprogramming of stem cells.

-

Neural Stem Cell Reprogramming: Used in protocols for the chemical reprogramming of mouse embryonic fibroblasts into neural stem cells.

-

Spinal Motor Neuron Differentiation: Induces the differentiation of human induced pluripotent stem cells (hiPSCs) into spinal motor neurons.

-

Liver Stem Cell Expansion: At a concentration of 5 µM, Hh-Ag1.5 has been shown to facilitate the expansion of quiescent liver stem cells in vitro.

In Vivo Applications

Hh-Ag1.5 has been used in animal models to study the effects of Hedgehog pathway activation. For instance, systemic administration of Hh-Ag1.5 in a mouse model of bone fracture was shown to improve the healing process, leading to greater callus volume and bone volume. This highlights its potential for research in regenerative medicine.

References

- 1. Hh-Ag1.5 | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. xcessbio.com [xcessbio.com]

- 5. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hh-Ag1.5: In Vitro Application Notes and Protocols for Hedgehog Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] With a high affinity and specificity for Smo, Hh-Ag1.5 serves as a powerful tool for in vitro studies of Hedgehog pathway activation and its downstream effects. These application notes provide detailed protocols for utilizing Hh-Ag1.5 in common cell-based assays, including a Hedgehog signaling reporter assay, a Smoothened binding assay, and a cell differentiation assay. The quantitative data presented, along with the experimental workflows and pathway diagrams, offer a comprehensive guide for researchers investigating the therapeutic potential of targeting the Hedgehog pathway.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[4][5] Dysregulation of this pathway is implicated in various developmental disorders and cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of the Hh signal. In the absence of an Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Ligand binding to Ptch alleviates this inhibition, allowing Smo to activate downstream signaling cascades that culminate in the activation of Gli transcription factors and the expression of Hh target genes.

Hh-Ag1.5 is a synthetic, non-peptidyl small molecule that directly binds to and activates Smo, independent of the Hh ligand and Ptch. This makes it an invaluable tool for dissecting the downstream consequences of Smo activation in a controlled in vitro setting.

Quantitative Data

The following tables summarize the key in vitro activity parameters of Hh-Ag1.5.

Table 1: In Vitro Activity of Hh-Ag1.5

| Parameter | Value | Assay System | Reference |

| EC50 | 1 nM | Hedgehog (Hh) signaling reporter assay | |

| IC50 | 1 nM | Agonist activity | |

| Ki | 0.52 nM | Binding to Smo-containing membranes |

Table 2: Hh-Ag1.5 Chemical Properties

| Property | Value |

| Chemical Formula | C28H26ClF2N3OS |

| Molecular Weight | 526.04 g/mol |

| CAS Number | 612542-14-0 |

| Appearance | Yellow solid |

| Solubility | Up to 50 mM in DMSO |

Signaling Pathway and Mechanism of Action

Hh-Ag1.5 directly binds to the Smoothened (Smo) receptor, a member of the Frizzled-class of G protein-coupled receptors. This binding event induces a conformational change in Smo, leading to its activation. Activated Smo then initiates a downstream signaling cascade that results in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). The activated Gli proteins translocate to the nucleus and induce the transcription of Hedgehog target genes, which are involved in cell proliferation, differentiation, and survival.

Caption: Hedgehog signaling pathway activation by Hh-Ag1.5.

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Gene Assay

This assay measures the ability of Hh-Ag1.5 to activate the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Caption: Workflow for a Hedgehog signaling reporter assay.

Materials:

-

NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hh-Ag1.5 (stock solution in DMSO)

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture NIH-3T3 Gli-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Starvation:

-

The next day, gently aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS).

-

Incubate for 4-6 hours.

-

-

Hh-Ag1.5 Treatment:

-

Prepare serial dilutions of Hh-Ag1.5 in low-serum medium. A suggested starting concentration range is 0.01 nM to 100 nM.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known Hedgehog agonist like SAG).

-

Add 100 µL of the diluted Hh-Ag1.5 or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of Hh-Ag1.5 and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Smoothened Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of Hh-Ag1.5 for the Smoothened receptor using a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the Smoothened receptor (e.g., HEK293T-Smo).

-

Radiolabeled Smoothened antagonist (e.g., [3H]-Cyclopamine or a suitable fluorescent ligand).

-

Hh-Ag1.5

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Unlabeled Smoothened antagonist (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, varying concentrations of Hh-Ag1.5 (e.g., 0.01 nM to 1 µM), and a fixed concentration of the radiolabeled Smoothened antagonist.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

-

-

Binding Reaction:

-

Initiate the binding reaction by adding the cell membranes containing the Smoothened receptor to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Hh-Ag1.5.

-

Determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Cell Differentiation Assay

This assay assesses the ability of Hh-Ag1.5 to induce the differentiation of progenitor cells into a specific lineage that is dependent on Hedgehog signaling. The example below focuses on the osteogenic differentiation of C3H10T1/2 mesenchymal stem cells.

Materials:

-

C3H10T1/2 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hh-Ag1.5

-

Osteogenic differentiation medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit

-

Alizarin Red S staining solution

Protocol:

-

Cell Seeding:

-

Culture C3H10T1/2 cells in Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 24-well plate at a density that will allow for long-term culture.

-

-

Induction of Differentiation:

-

Once the cells reach confluence, switch the medium to osteogenic differentiation medium containing a final concentration of Hh-Ag1.5 (e.g., 10 nM - 100 nM) or vehicle control (DMSO).

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

-

Assessment of Osteogenic Differentiation:

-

Alkaline Phosphatase (ALP) Activity (Early Marker):

-

After 5-7 days of differentiation, fix the cells and stain for ALP activity using an ALP staining kit according to the manufacturer's instructions.

-

Alternatively, lyse the cells and measure ALP activity using a colorimetric or fluorometric assay.

-

-

Mineralization (Late Marker):

-

After 14-21 days, fix the cells and stain for calcium deposits with Alizarin Red S solution.

-

Quantify the staining by extracting the dye and measuring its absorbance.

-

-

-

Data Analysis:

-

Compare the levels of ALP activity and mineralization in Hh-Ag1.5-treated cells to the vehicle-treated control cells.

-

Conclusion

Hh-Ag1.5 is a versatile and potent tool for the in vitro investigation of the Hedgehog signaling pathway. The protocols provided herein offer a starting point for researchers to explore the effects of Smoothened activation in various cellular contexts. The detailed methodologies and quantitative data will aid in the design and interpretation of experiments aimed at understanding the role of Hedgehog signaling in health and disease, and in the development of novel therapeutics targeting this crucial pathway.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 3. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Hh-Ag1.5 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hh-Ag1.5 is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3] It specifically targets the Smoothened (Smo) receptor, a key component of this pathway, with a reported EC50 of approximately 1 nM.[1][2] The Hedgehog signaling pathway is crucial in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway is implicated in the development of various cancers. Hh-Ag1.5 serves as a valuable tool for in vitro and in vivo studies aimed at understanding the intricacies of Hedgehog signaling and for the development of novel therapeutics.

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Hh-Ag1.5 in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative information for Hh-Ag1.5:

| Property | Value | Reference |

| Molecular Weight | 526.04 g/mol | |

| CAS Number | 612542-14-0 | |

| Appearance | Yellow solid | |

| Purity | >98% | |

| Solubility in DMSO | Up to 50 mM | |

| EC50 (Hedgehog agonist) | ~1 nM | |

| Storage (Solid Powder) | 4°C, desiccated | |

| Storage (DMSO Solution) | -20°C or -80°C |

Experimental Protocols

Materials

-

Hh-Ag1.5 powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Ultrasonic bath

Protocol for Preparing a 10 mM Hh-Ag1.5 Stock Solution

-

Preparation: Work in a clean, designated area, such as a laminar flow hood, to minimize contamination. Ensure all equipment is clean and dry.

-

Weighing Hh-Ag1.5:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of Hh-Ag1.5 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.26 mg of Hh-Ag1.5 (Molecular Weight = 526.04 g/mol ).

-

-

Dissolution in DMSO:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the Hh-Ag1.5 powder. For a 10 mM stock solution, if you weighed 5.26 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Ensuring Complete Dissolution (Optional but Recommended):

-

Visually inspect the solution for any undissolved particles.

-

If particulates are present, the solution can be gently warmed at 37°C for a short period or placed in an ultrasonic bath until the solid is completely dissolved.

-

-

Aliquoting and Storage:

-

Once the Hh-Ag1.5 is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Stock Solution Preparation Table

| Desired Concentration | Mass of Hh-Ag1.5 for 1 mL of DMSO |

| 1 mM | 0.526 mg |

| 5 mM | 2.63 mg |

| 10 mM | 5.26 mg |

| 20 mM | 10.52 mg |

| 50 mM | 26.30 mg |

Visualizations

Hedgehog Signaling Pathway Activation by Hh-Ag1.5

Caption: Hh-Ag1.5 activates the Hedgehog pathway by targeting SMO.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing Hh-Ag1.5 stock solution in DMSO.

References

Application Notes and Protocols for Hh-Ag1.5, a Potent Hedgehog Signaling Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of Hh-Ag1.5, a small molecule agonist of the Smoothened (Smo) receptor and a potent activator of the Hedgehog (Hh) signaling pathway.

Introduction to Hh-Ag1.5

Hh-Ag1.5 is a synthetic small molecule that activates the Hedgehog signaling pathway by directly binding to and modulating the activity of the G protein-coupled receptor, Smoothened (Smo). This pathway is crucial in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers. Hh-Ag1.5 serves as a valuable tool for studying the intricacies of Hedgehog signaling and for potential therapeutic applications.

Effective Concentrations of Hh-Ag1.5 in Cell Lines

The effective concentration of Hh-Ag1.5 can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes the known effective concentrations for pathway activation and cellular differentiation.

| Cell Line/System | Application | Effective Concentration | Notes |

| General | Hedgehog Pathway Activation | EC50: 1 nM[1] | EC50 refers to the concentration that elicits a half-maximal response in pathway activation, often measured by Gli1 reporter assays. |

| General | Smoothened Binding | Ki: 0.52 nM[1] | Ki represents the inhibition constant for Hh-Ag1.5 binding to the Smoothened receptor. |

| Liver Stem Cells | In vitro expansion | 5 µM[1] | Used for the expansion of quiescent liver stem cells. |

| LAP-Smo MEF cells | Smoothened/Dlg5 Interaction Study | 200 nM | Used to study the interaction between Smoothened and Discs large homolog 5 (Dlg5) upon pathway activation.[2] |

| Shh-LIGHT2 (NIH/3T3 derivative) | Hedgehog Pathway Activation | EC50: 3 nM | A clonal NIH/3T3 cell line with a stably integrated Gli-dependent firefly luciferase reporter used to measure pathway activation.[3] |

Key Experimental Protocols

Detailed methodologies for critical experiments involving Hh-Ag1.5 are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Determination of Hh-Ag1.5 Effective Concentration (EC50) using a Gli-Luciferase Reporter Assay

This protocol outlines the steps to determine the EC50 of Hh-Ag1.5 in a cell line stably expressing a Gli-responsive luciferase reporter, such as the Shh-LIGHT2 cell line.

Materials:

-

Shh-LIGHT2 cells (or other suitable Gli-reporter cell line)

-

DMEM with 10% Bovine Calf Serum (BCS) and 0.5% BCS

-

Hh-Ag1.5 stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

-

Culture the cells in DMEM with 10% BCS until they reach confluence.

-

Once confluent, switch the medium to DMEM with 0.5% BCS.

-

Prepare serial dilutions of Hh-Ag1.5 in DMEM with 0.5% BCS. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the optimal range.

-

Add the diluted Hh-Ag1.5 to the cells. Include a vehicle control (DMSO) and a positive control if available (e.g., a known concentration of Sonic Hedgehog ligand).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log of the Hh-Ag1.5 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.

Assessment of Hedgehog Pathway Activation by Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression

This protocol describes how to measure the upregulation of the Hedgehog target gene, Gli1, in response to Hh-Ag1.5 treatment.

Materials:

-

Target cell line (e.g., NIH/3T3, C3H10T1/2)

-

6-well tissue culture plates

-

Hh-Ag1.5 stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Gli1 and a reference gene (e.g., GAPDH, Actb)

-

Real-time PCR instrument

Procedure:

-

Seed cells in 6-well plates and grow to the desired confluency.

-

Treat the cells with various concentrations of Hh-Ag1.5 (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control for a predetermined time (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for Gli1 and a reference gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in Gli1 mRNA expression relative to the vehicle-treated control.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol provides a general framework for inducing osteogenic differentiation of MSCs, such as C3H10T1/2 cells, using Hh-Ag1.5.

Materials:

-

C3H10T1/2 cells or other MSCs

-

Basal medium (e.g., DMEM with 10% FBS)

-

Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

-

Hh-Ag1.5 stock solution

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

Procedure:

-

Seed MSCs in multi-well plates and allow them to reach confluence in basal medium.

-

To induce differentiation, replace the basal medium with osteogenic differentiation medium.

-

Add Hh-Ag1.5 to the differentiation medium at the desired concentration (a starting range of 10 nM to 1 µM is recommended for optimization). Include a control group with differentiation medium alone.

-

Culture the cells for 7-21 days, changing the medium with fresh Hh-Ag1.5 every 2-3 days.

-

Assess early differentiation (Day 7-14): Stain for alkaline phosphatase activity, an early marker of osteogenesis, according to the kit manufacturer's instructions.

-

Assess late differentiation (Day 14-21): Stain for calcium deposits using Alizarin Red S to visualize matrix mineralization, a hallmark of mature osteoblasts.

Neuronal Differentiation of Neural Progenitor Cells (NPCs)

This protocol outlines a general approach for directing the differentiation of NPCs towards a neuronal lineage using Hh-Ag1.5.

Materials:

-

Neural progenitor cells

-

NPC proliferation medium (e.g., DMEM/F12 with B27 supplement, EGF, and bFGF)

-

Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, without growth factors)

-

Hh-Ag1.5 stock solution

-

Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)

-

Fluorescence microscope

Procedure:

-

Plate NPCs on coated culture vessels (e.g., poly-L-ornithine and laminin) in proliferation medium.

-

To initiate differentiation, withdraw the growth factors (EGF and bFGF) and switch to neuronal differentiation medium.

-

Add Hh-Ag1.5 to the differentiation medium at a concentration to be optimized (a starting range of 10 nM to 1 µM is suggested).

-

Culture the cells for 7-14 days, changing the medium with fresh Hh-Ag1.5 every 2-3 days.

-

Assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III tubulin and MAP2.

Visualizing Key Processes

To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

Figure 1. Simplified Hedgehog signaling pathway activated by Hh-Ag1.5.

Figure 2. General experimental workflow for determining Hh-Ag1.5 effective concentration.

Conclusion